molecular formula C16H23NO5 B558126 Boc-D-Thr(Bzl)-OH CAS No. 69355-99-3

Boc-D-Thr(Bzl)-OH

Cat. No.: B558126
CAS No.: 69355-99-3
M. Wt: 309.36 g/mol
InChI Key: CTXPLTPDOISPTE-WCQYABFASA-N
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Description

Boc-D-Thr(Bzl)-OH is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound has the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Thr(Bzl)-OH is typically synthesized through the protection of the amino and hydroxyl groups of D-threonine. The process involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group and benzyl (Bzl) for the hydroxyl group. The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) and reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl bromide (BzlBr) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Thr(Bzl)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Bzl groups under acidic conditions (e.g., trifluoroacetic acid) or catalytic hydrogenation.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation catalysts for Bzl removal.

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products

    Deprotected Amino Acid: D-threonine after removal of Boc and Bzl groups.

    Peptides: Various peptides formed through coupling reactions with other amino acids.

Scientific Research Applications

Boc-D-Thr(Bzl)-OH is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.

    Biological Studies: For studying protein-protein interactions and enzyme-substrate relationships.

Mechanism of Action

The primary function of Boc-D-Thr(Bzl)-OH in peptide synthesis is to protect the amino and hydroxyl groups during the stepwise construction of peptides. The Boc group is removed under acidic conditions, while the Bzl group is removed through catalytic hydrogenation. These protective groups prevent unwanted side reactions and ensure the correct sequence of amino acids in the peptide .

Comparison with Similar Compounds

Similar Compounds

    Boc-O-benzyl-L-threonine: Similar in structure but with the L-isomer of threonine.

    Boc-O-benzyl-L-serine: Similar but with serine instead of threonine.

    O-Benzyl-D-threonine: Lacks the Boc protective group.

Uniqueness

Boc-D-Thr(Bzl)-OH is unique due to its specific protective groups, which make it highly suitable for peptide synthesis. The combination of Boc and Bzl groups provides stability and ease of removal, making it a preferred choice in synthetic chemistry .

Properties

IUPAC Name

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXPLTPDOISPTE-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912196
Record name O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69355-99-3
Record name O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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